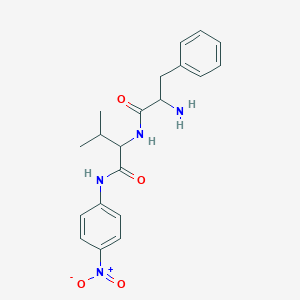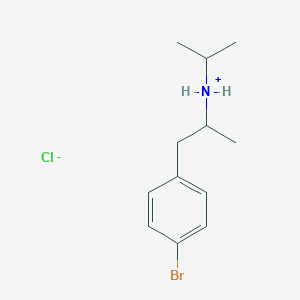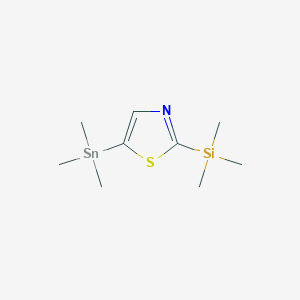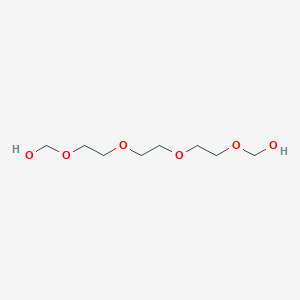
Dihydrodicyclopentadiene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopentadiene derivatives often involves multistep reactions that provide access to a wide range of structurally diverse compounds. For instance, cyclopentadiene-fused dihydropyrenes can be synthesized from parent dihydropyrenes through several steps, leading to products with photochromic properties, showcasing the cyclopentadiene's role in complex synthetic pathways (Mitchell et al., 2004).
Molecular Structure Analysis
The molecular structure of cyclopentadiene derivatives, including dihydrodicyclopentadiene, plays a significant role in their reactivity and properties. Studies on metallacyclopentadienes and their synthesis, structure, and reactivity have contributed to understanding the structural aspects of such compounds. These investigations reveal the importance of the metallacyclic structure in the chemistry of cyclopentadienes, influencing their reactivity and applications (Ma et al., 2017).
Chemical Reactions and Properties
Cyclopentadiene derivatives undergo various chemical reactions, including photochromic switches, where irradiation leads to reversible structural changes. This behavior is indicative of the unique chemical properties that cyclopentadiene derivatives, such as dihydrodicyclopentadiene, might exhibit (Mitchell et al., 2004).
Physical Properties Analysis
The physical properties of cyclopentadiene derivatives are closely related to their molecular structure. For example, the synthesis and structural analysis of fulvene-fused dihydropyrenes provide insights into the aromaticity and antiaromaticity of these compounds, which directly influence their physical properties, such as solubility, melting points, and stability (Mitchell et al., 2009).
Chemical Properties Analysis
Dihydrodicyclopentadiene and its related cyclopentadiene derivatives exhibit a range of chemical properties, including reactivity towards different types of chemical reactions. The study of dehydrogenation of cyclopentene to cyclopentadienyl on Pt(111) demonstrates the reactivity of cyclopentadiene derivatives under catalytic conditions, highlighting the potential for diverse chemical transformations (Brizuela & Castellani, 1999).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives : DHDCP is used for synthesizing novel amino-functionalized silicon- and carbon-bridged cyclopentadiene derivatives (Müller & Jutzi, 2000).
Applications in Various Industries : It finds use in the production of polymers, perfumes, elastomers, and pharmaceuticals (Keenan, 2000).
Use in Petrochemicals : DHDCP is utilized in petroleum resins, modified unsaturated polyester resins, ethylidene norbornene, polydicyclopentadiene, pesticides, medicines, perfumes, and various petrochemicals and fine chemicals (Zhang Gui-hua, 2008).
Oligomerization for Unique Structures : The oligomerization of DHDCP can produce crystalline, stereoregular tetramers with unique structures (Zanchin et al., 2017).
Photoreactions and Oxidations : Sensitized photooxidation of endo-5,6-DHDCP leads to specific oxidized products (Fanghänel et al., 1985).
Precursor in Synthesis : It is a precursor in the synthesis of other compounds such as 1,5-dihydro-pentalene (Chávez et al., 2007).
Catalyst in Hydrogen Liberation : DHDCP-related complexes can be efficient catalysts for hydrogen liberation from ammonia-borane (Conley & Williams, 2010).
Thermoset Polymer Modification : Polydicyclopentadiene (PDCPD), derived from DHDCP, is a thermoset polymer with high resistance properties and can be modified for surface chemistry (Chen et al., 2016).
Hydrogenation Studies : Hydrogenation of DHDCP to tetrahydrodicyclopentadiene has been studied extensively, producing various dihydro-products (Tamizhdurai et al., 2019).
Building Block in Co-Polymerizations : It serves as an essential building block in co-polymerizations, with the capability of being recycled efficiently (Behr et al., 2013).
Hydrogen Generation : DHDCP mimics have been used in hydrogen generation studies from weak acids (Felton et al., 2007).
Optimization in Hydrogenation Processes : Optimization studies in hydrogenation processes of DHDCP have been conducted (Zou et al., 2008).
Wirkmechanismus
Target of Action
5,6-Dihydrodicyclopentadiene, also known as 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene, primarily targets Diels-Alder reactions . In these reactions, it acts as a dienophile, reacting with dienes to form cyclohexene derivatives .
Mode of Action
The compound interacts with its targets through Diels-Alder reactions . As a dienophile, 5,6-Dihydrodicyclopentadiene reacts with dienes to form cyclohexene derivatives . This interaction results in the formation of new compounds with unique properties.
Biochemical Pathways
The primary biochemical pathway affected by 5,6-Dihydrodicyclopentadiene is the Diels-Alder reaction pathway . The compound’s interaction with dienes leads to the formation of cyclohexene derivatives. These derivatives can further participate in various biochemical reactions, leading to downstream effects such as the formation of polymers with unique properties .
Result of Action
The primary result of 5,6-Dihydrodicyclopentadiene’s action is the formation of cyclohexene derivatives . These derivatives can undergo further reactions, contributing to the formation of polymers with unique properties .
Action Environment
The action of 5,6-Dihydrodicyclopentadiene can be influenced by various environmental factors. For instance, it should be used only outdoors or in a well-ventilated area . Additionally, it should be stored in a cool, well-ventilated place to maintain its stability . .
Safety and Hazards
Zukünftige Richtungen
The dicyclopentadiene hydrogenation attracted interest of chemists and technologists because of the possibility of using the hydrogenated products for preparing various substances for the production of pharmaceuticals, perfumes, heat-resistant materials, copolymers, various composites, and energetic fuels .
Eigenschaften
IUPAC Name |
tricyclo[5.2.1.02,6]dec-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,7-10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANKSFAYJLDDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884076 | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
4488-57-7 | |
| Record name | Dihydrodicyclopentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4488-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrodicyclopentadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrodicyclopentadiene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



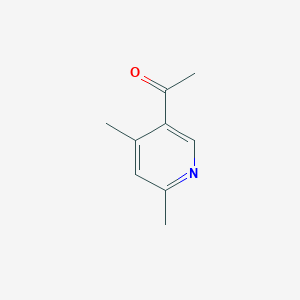
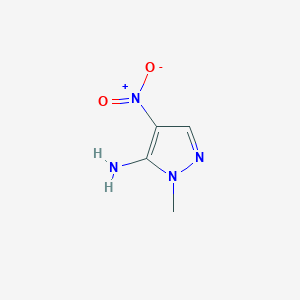

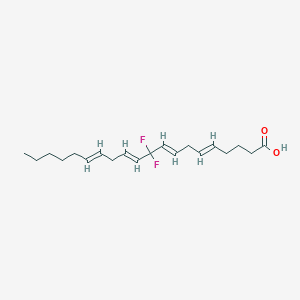

![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)


